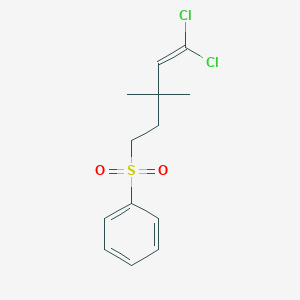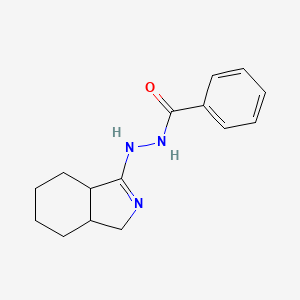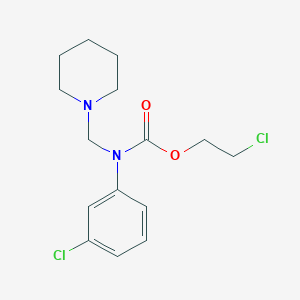
(5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a sulfonylbenzene moiety attached to a chlorinated, branched alkene, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,5-dichloro-3,3-dimethylpent-4-en-1-ol.
Chlorination: The alcohol group is converted to a chlorinated derivative using thionyl chloride (SOCl₂) under reflux conditions.
Sulfonylation: The chlorinated intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to handle the chlorination and sulfonylation steps.
Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed to maintain consistent reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorinated positions are susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution under mild heating.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Conversion to the corresponding sulfide.
Substitution: Formation of substituted derivatives with various functional groups.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (5,5-Dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene exerts its effects involves:
Molecular Targets: Interaction with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: The compound may interfere with metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
(5,5-Dichloro-3,3-dimethylpent-4-en-1-ol): A precursor in the synthesis of the target compound.
Benzenesulfonyl Chloride: Another sulfonylbenzene derivative with different reactivity.
Uniqueness:
Structural Features:
Reactivity: The presence of both chlorinated and sulfonyl groups allows for diverse chemical transformations.
Propiedades
IUPAC Name |
(5,5-dichloro-3,3-dimethylpent-4-enyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O2S/c1-13(2,10-12(14)15)8-9-18(16,17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISFWJDJVLXVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C1=CC=CC=C1)C=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Acetyloxyethoxy)phenoxy]ethyl acetate](/img/structure/B8041682.png)

![3-benzyl-1-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B8041695.png)
![4-Methoxy-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8041697.png)
![N-[2-hydroxy-5-[[3-(methylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B8041702.png)



![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)




![2-[N-(2-acetyloxyethyl)-2-methoxyanilino]ethyl acetate](/img/structure/B8041796.png)
